(4-(Oxazol-5-yl)phenyl)boronic acid

Catalog No.
S14536510
CAS No.
M.F
C9H8BNO3
M. Wt
188.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Oxazol-5-yl)phenyl)boronic acid

Product Name

(4-(Oxazol-5-yl)phenyl)boronic acid

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]boronic acid

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6,12-13H

InChI Key

TUAABQORZPZNSP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN=CO2)(O)O

(4-(Oxazol-5-yl)phenyl)boronic acid is an organoboron compound characterized by a boronic acid group attached to a phenyl ring that is further substituted with an oxazole ring. Its molecular formula is C9H8BNO3C_9H_8BNO_3, and it has a molecular weight of 188.98 g/mol. The compound is notable for its potential applications in medicinal chemistry, organic synthesis, and material science due to the unique properties imparted by both the boronic acid and oxazole functionalities. The presence of the boronic acid group allows for reversible covalent bonding with diols, making it useful in various biochemical applications, while the oxazole ring enhances its electronic properties and solubility .

Typical of boronic acids, including:

  • Suzuki-Miyaura Coupling Reaction: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base, forming biaryl compounds. (4-(Oxazol-5-yl)phenyl)boronic acid can serve as a coupling partner, facilitating the synthesis of more complex organic molecules.
  • Oxidation: Under oxidative conditions, it can form boronic esters or borates.
  • Reduction: It can be reduced to yield boranes.
  • Substitution Reactions: The compound can undergo substitution to yield various substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Research indicates that (4-(Oxazol-5-yl)phenyl)boronic acid exhibits significant biological activity. It has been investigated for its potential role in cancer therapy due to its ability to inhibit proteasomes, which are crucial for protein degradation within cells. This inhibition can lead to apoptosis in cancer cells by disrupting their protein homeostasis. Additionally, its unique structure allows it to interact with various biological targets, making it a valuable compound for studying enzyme mechanisms and developing new therapeutic agents .

The synthesis of (4-(Oxazol-5-yl)phenyl)boronic acid typically involves:

  • Suzuki-Miyaura Coupling: This method is widely used for synthesizing arylboronic acids. The reaction requires an aryl halide and a boron source (like boronic acid), facilitated by a palladium catalyst under basic conditions.
  • Alternative Synthetic Routes: Other methods may include direct functionalization of phenolic compounds or utilizing oxazole derivatives as starting materials. These methods may vary based on desired yields and purity levels .

(4-(Oxazol-5-yl)phenyl)boronic acid finds applications across various fields:

  • Medicinal Chemistry: It is utilized in developing new drugs, particularly those targeting proteasome inhibition in cancer treatment.
  • Organic Synthesis: Serves as a versatile building block for synthesizing complex organic molecules.
  • Material Science: Employed in creating advanced materials such as sensors and polymers due to its unique chemical properties .

Studies have shown that (4-(Oxazol-5-yl)phenyl)boronic acid interacts with biological molecules through its boronic acid group. This interaction allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The oxazole ring contributes to enhanced binding affinity through π-π stacking interactions and hydrogen bonding, which are critical for its biological activity .

Several compounds share structural similarities with (4-(Oxazol-5-yl)phenyl)boronic acid, each exhibiting distinct properties:

Compound NameStructure FeaturesUniqueness
Phenylboronic AcidLacks the oxazole ringLess versatile in applications
4-(5-Oxazolyl)phenylboronic AcidSimilar structure but different substitution patternsVaries in reactivity due to different substituents
Benzoxazoleboronic AcidContains a benzoxazole ringDifferent reactivity and applications compared to oxazole
3-(1,3-Oxazol-5-yl)phenylboronic AcidSimilar functional groups but different positionMay exhibit different biological activities

(4-(Oxazol-5-yl)phenyl)boronic acid is unique due to its combination of both the boronic acid and oxazole functionalities, allowing for broader chemical reactivity and potential applications compared to similar compounds. Its ability to enhance binding properties makes it particularly valuable in medicinal chemistry and materials science .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.0597233 g/mol

Monoisotopic Mass

189.0597233 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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